tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate
Description
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a formyl substituent at the 3-position, and a phenyl ring at the 6-position of the pyridine scaffold. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups (formyl and Boc), which enable its use as a versatile intermediate in the preparation of pharmaceuticals, ligands, and heterocyclic frameworks. The formyl group allows for further derivatization via nucleophilic addition or condensation reactions, while the Boc group provides stability during synthetic manipulations .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-6-phenylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-15-13(11-20)9-10-14(18-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19,21) |
InChI Key |
MIAGOFPYXDTVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate typically involves the reaction of 3-formyl-6-phenylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate can be contextualized by comparing it to analogous pyridine-carbamate derivatives. Below is a detailed analysis:
Structural Analogues
Reactivity and Functional Group Analysis
- Formyl vs. Halogen Substituents : The formyl group in the target compound offers reactivity distinct from halogenated analogues. For instance, bromo or chloro substituents (e.g., in tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate) are typically used in cross-coupling reactions, whereas the formyl group enables Schiff base formation or reductive amination .
- Phenyl vs. Alkyl Chains : The 6-phenyl group in the target compound enhances aromatic stacking interactions, making it more suitable for applications in ligand design compared to alkyl-substituted derivatives like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate, which prioritize solubility .
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